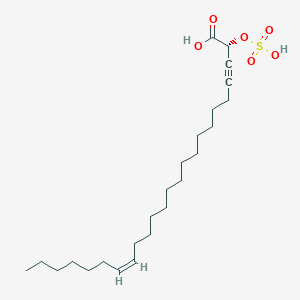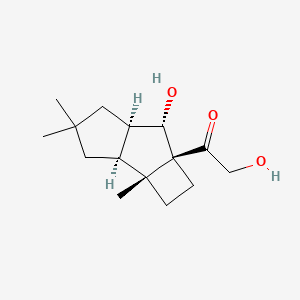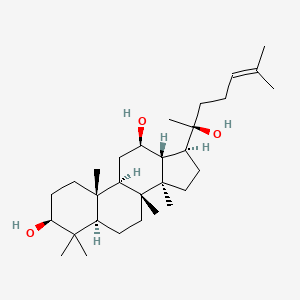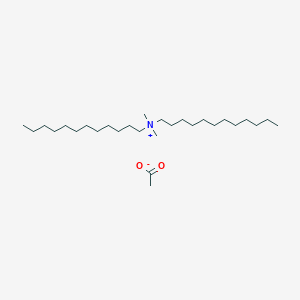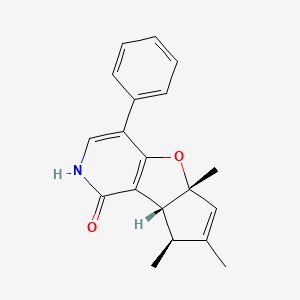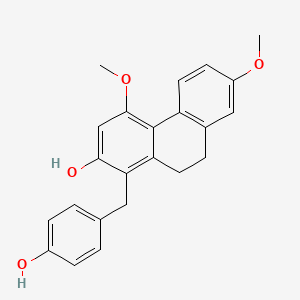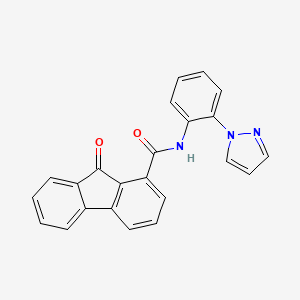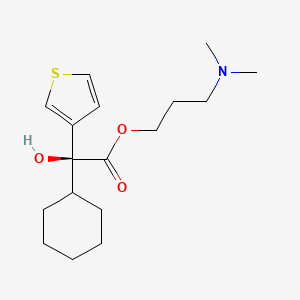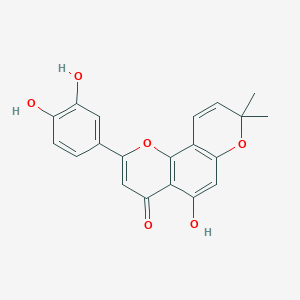
Artochamin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artochamin C is an extended flavonoid that is 4H,8H-pyrano[2,3-f]chromen-4-one substituted by a 3,4-dihydroxyphenyl group at position 2, hydroxy group at position 5 and geminal methyl groups at position 8. It is isolated from the roots of Artocarpus chama and exhibits cytotoxicity against a panel of human tumour cell lines like breast adenocarcinoma, ovarian carcinoma, ileocecal carcinoma and melanoma. It has a role as a metabolite and an antineoplastic agent. It is a trihydroxyflavone, an extended flavonoid and a pyranochromane.
科学的研究の応用
Cytotoxicity and Anticancer Properties
Artochamin C, a compound isolated from Artocarpus chama, has shown notable potency against various cancer cell lines. It demonstrates more significant effects against MCF-7 (breast adenocarcinoma), 1A9 (ovarian), HCT-8 (ileocecal), and SK-MEL-2 (melanoma) cell lines compared to A549 (lung carcinoma), KB (epidermoid carcinoma of the nasopharynx), and its drug-resistant KB-VIN variant. This suggests its potential as a therapeutic agent in cancer treatment (Wang et al., 2004).
Antioxidant Activity
Artochamin C, along with other compounds isolated from Artocarpus species, has been identified as an antioxidant. These compounds demonstrate inhibitory effects on oxidative DNA damage and have shown significant 1,1-diphenyl-2-picrylhydrazyl (DPPH)-scavenging activity, indicating their potential as antioxidants (Lin et al., 2009).
Antiplatelet Effects
Artochamin C and related compounds from Artocarpus communis have demonstrated significant inhibition of secondary aggregation induced by adrenaline in human platelet-rich plasma. This antiplatelet effect suggests potential therapeutic applications in cardiovascular diseases (Weng et al., 2006).
Antiplasmodial Activity
Studies have also shown that artochamin C possesses antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This indicates its potential use in the development of new antimalarial therapies (Zelefack et al., 2012).
特性
製品名 |
Artochamin C |
|---|---|
分子式 |
C20H16O6 |
分子量 |
352.3 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H16O6/c1-20(2)6-5-11-17(26-20)9-15(24)18-14(23)8-16(25-19(11)18)10-3-4-12(21)13(22)7-10/h3-9,21-22,24H,1-2H3 |
InChIキー |
QNSVTPUDNHNRQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC(=C(C=C4)O)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



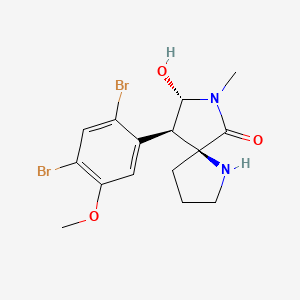
![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)
